molecular formula C25H50O3 B1248794 2-Hydroxypentacosanoic acid

2-Hydroxypentacosanoic acid

Cat. No. B1248794
M. Wt: 398.7 g/mol
InChI Key: CUSDWPFQTXVFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxypentacosanoic acid is a 2-hydroxy fatty acid that is pentacosanoic acid substituted by a hydroxy group at position 2. It is a 2-hydroxy fatty acid and a very long-chain fatty acid anion. It derives from a pentacosanoic acid. It is a conjugate acid of a 2-hydroxypentacosanoate.

Scientific Research Applications

Occurrence and Distribution in Nature

2-Hydroxypentacosanoic acid, a type of α-hydroxy fatty acid, has been found in various natural sources, including marine sponges and microalgae. For instance, it was isolated from the Caribbean sponges Verongula gigantea and Aplysina archeri along with other similar fatty acids, indicating its natural presence in marine organisms (Carballeira, Shalabi, & Negrón, 1989). Furthermore, its occurrence in various species of microalgae, such as those belonging to Chlorophyta, Rhodophyta, and Cyanophyta, was reported, highlighting the wide distribution of 2-hydroxy acids across different algal species (Matsumoto, Shioya, & Nagashima, 1984).

Biochemical Synthesis and Modification

The biochemical synthesis and modification of 2-hydroxypentacosanoic acid and related compounds have been explored in several studies. One significant discovery was the identification of a novel cytochrome P450 enzyme in Crataegus pinnatifida (Hawthorn) that catalyzes the C-2α hydroxylation of pentacyclic triterpenoids, a reaction crucial for the biosynthesis of compounds like maslinic, corosolic, and alphitolic acid (Dai et al., 2019). This enzyme was used in yeast cell factories to produce significant quantities of these hydroxylated triterpenoids, showcasing the potential for biotechnological production of similar compounds.

Potential Pharmacological Activities

While direct studies on 2-hydroxypentacosanoic acid are limited, research on structurally related compounds provides insights into potential pharmacological applications. For example, oleanolic acid and its derivatives, which share a similar hydroxylation pattern, have been shown to possess hepatoprotective effects, anti-inflammatory, antioxidant, or anticancer activities (Pollier & Goossens, 2012). Additionally, the anti-proliferative potential of ursolic and oleanolic acids complexed with hydrophilic cyclodextrins was investigated, showing increased bioactivity due to improved water solubility (Oprean et al., 2016). These findings suggest that hydroxylation of pentacyclic triterpenes, similar to 2-hydroxypentacosanoic acid, can be crucial for enhancing their pharmacological properties.

properties

Product Name

2-Hydroxypentacosanoic acid

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

2-hydroxypentacosanoic acid

InChI

InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28/h24,26H,2-23H2,1H3,(H,27,28)

InChI Key

CUSDWPFQTXVFJL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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